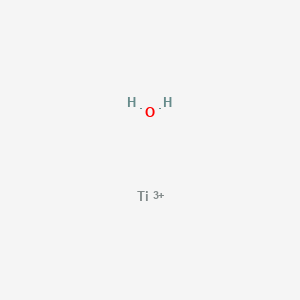
Titanium(3+);hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Titanium(3+);hydrate can be synthesized through various methods. One common approach involves the reduction of titanium(IV) compounds. For instance, titanium(IV) chloride can be reduced using a suitable reducing agent like aluminum in the presence of hydrochloric acid to produce titanium(III) chloride, which can then be hydrated to form this compound .
Another method involves the hydrothermal synthesis using tetrabutyl titanate as the titanium source and hydrazine hydrate as the reducing agent. This method allows for the in-situ formation of this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The reduction of titanium dioxide using hydrogen at high temperatures is one such method. This process is followed by hydration under controlled conditions to obtain the desired hydrate form .
化学反应分析
Types of Reactions
Titanium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: Titanium(3+) can be oxidized to titanium(4+) in the presence of oxidizing agents.
Reduction: It can be reduced further to titanium(2+) under strong reducing conditions.
Substitution: Ligand substitution reactions where water molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen, hydrazine, and other strong reducers.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the titanium(3+) state.
Major Products
Oxidation: Titanium(IV) compounds such as titanium dioxide.
Reduction: Titanium(II) compounds.
Substitution: Various titanium complexes depending on the substituting ligand.
科学研究应用
Titanium(3+);hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its unique redox properties.
Industry: Utilized in the production of advanced materials, including high-strength alloys and coatings.
作用机制
The mechanism by which titanium(3+);hydrate exerts its effects is primarily through its redox activity. The titanium(3+) ion can readily participate in electron transfer reactions, making it an effective catalyst. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating their transformation through redox processes .
相似化合物的比较
Similar Compounds
Titanium(III) chloride: A common titanium(III) compound used in similar applications.
Titanium(III) bromide: Another halide of titanium(III) with comparable properties.
Titanium(III) fluoride: Known for its use in specialized chemical reactions.
Uniqueness
Titanium(3+);hydrate is unique due to its hydration state, which imparts distinct properties compared to its anhydrous counterparts. The presence of water molecules can influence its reactivity, stability, and solubility, making it suitable for specific applications where these properties are advantageous .
属性
CAS 编号 |
23335-62-8 |
|---|---|
分子式 |
H2OTi+3 |
分子量 |
65.882 g/mol |
IUPAC 名称 |
titanium(3+);hydrate |
InChI |
InChI=1S/H2O.Ti/h1H2;/q;+3 |
InChI 键 |
ZLMQAAZPZZRFJL-UHFFFAOYSA-N |
规范 SMILES |
O.[Ti+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


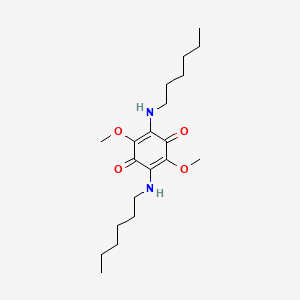
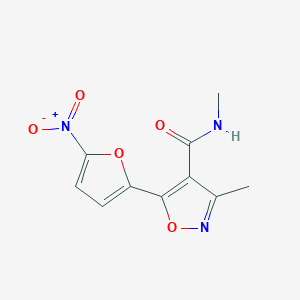
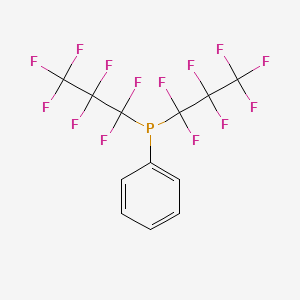
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)
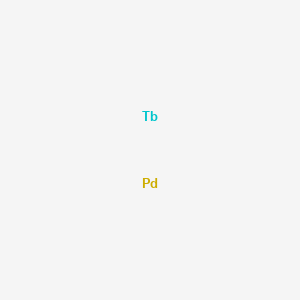
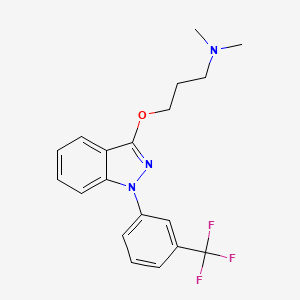
![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)
![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)
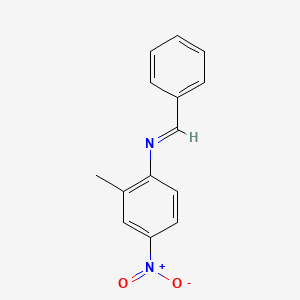
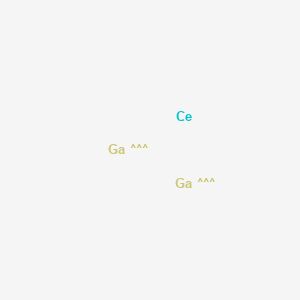
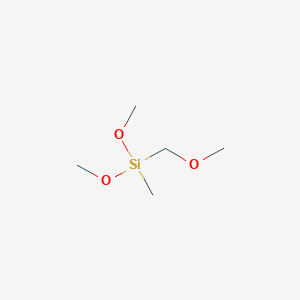
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
